5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol
Description
Properties
IUPAC Name |
5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVJOQCPHWKWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pallidol can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with ethylbenzene, followed by a series of multi-step reactions . Another method involves the use of metal-catalyzed coupling reactions to form the key intermediate, which is then subjected to Wittig and Friedel-Crafts reactions to complete the synthesis . Industrial production methods often involve the use of plant cell cultures, such as Vitis labrusca, to produce pallidol and other resveratrol dimers in large quantities .
Chemical Reactions Analysis
Pallidol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methyl jasmonate and cyclodextrins . In oxidation reactions, pallidol can form oxidative radicals in the presence of metal ions such as Cu2+ . The major products formed from these reactions include various stilbene derivatives, such as trans-ε-viniferin and trans-δ-viniferin .
Scientific Research Applications
Antioxidant Properties
Pallidol exhibits strong antioxidant activity due to its phenolic hydroxyl groups. This property can be beneficial in developing treatments for oxidative stress-related diseases such as cancer and cardiovascular disorders. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Antifungal Activity
Studies have shown that Pallidol possesses antifungal properties. It has been tested against various fungal strains and demonstrated effectiveness comparable to established antifungal agents. This suggests its potential use in pharmaceutical formulations aimed at treating fungal infections .
Neuroprotective Effects
Preliminary studies indicate that Pallidol may have neuroprotective effects. Its ability to modulate oxidative stress responses could make it a candidate for neurodegenerative disease therapies. Further research is needed to elucidate the mechanisms behind these effects and their therapeutic implications .
Polymer Chemistry
Pallidol can serve as a monomer or additive in polymer synthesis due to its unique chemical structure. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability. Research into its use in creating high-performance materials is ongoing .
Photovoltaic Devices
The compound's electronic properties suggest potential applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be leveraged in the development of more efficient solar cells .
Bioremediation
Pallidol's structural features may allow it to interact with environmental pollutants, potentially facilitating bioremediation processes. Its antioxidant properties could help mitigate the effects of pollutants on ecosystems by promoting the degradation of harmful substances .
Green Chemistry Initiatives
The synthesis of Pallidol can be aligned with green chemistry principles by utilizing environmentally benign solvents and reaction conditions. This approach not only minimizes environmental impact but also enhances the sustainability of chemical processes involving this compound .
Case Studies
Mechanism of Action
Pallidol exerts its effects primarily through its antioxidant properties. It acts as a selective singlet oxygen quencher, effectively neutralizing reactive oxygen species at low concentrations . Pallidol does not scavenge hydroxyl radicals or superoxide anions, but it has a high rate constant for reacting with singlet oxygen . This mechanism is crucial for its protective effects against oxidative stress and its potential therapeutic applications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (4bR,5R,9bR,10R)-5,10-Bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetraol
- CAS Registry Number : 105037-88-5
- Molecular Formula : C₃₂H₂₄O₆ (parent compound)
- Structure : A fused polycyclic system comprising two indene moieties with hydroxyl (-OH) groups at positions 1,3,6,8 and 4-hydroxyphenyl substituents at positions 5 and 10. The tetrahydro backbone (4b,5,9b,10-tetrahydro) introduces a semi-rigid, boat-like conformation .
Key Properties :
- Stereochemistry : The (4bR,5R,9bR,10R) configuration confers chirality, critical for enantiomer-specific interactions, as seen in chiral crown ether applications .
- Hydrogen Bonding : Four hydroxyl groups and two 4-hydroxyphenyl substituents enable extensive intermolecular H-bonding, influencing crystallization and solubility .
- Stability: The indeno[2,1-a]indene core is stable under ambient conditions, unlike its isomer indeno[1,2-a]indene, which oxidizes readily .
Table 1: Structural and Functional Comparisons
Key Comparative Insights :
Stability and Reactivity: The [2,1-a]indene scaffold in the target compound is inherently stable compared to the [1,2-a] isomer due to favorable benzannelation positioning . Anti-dihydroindenoindene derivatives exhibit resistance to metal migration, unlike syn isomers, highlighting the role of stereoelectronic effects in reactivity .
Electronic Properties: Thienyl-substituted indenoindenes (e.g., 5,10-bis(2-thienyl)) display enhanced conductivity for polymer applications, whereas the target compound’s hydroxyl groups favor polar solvent interactions and H-bonded frameworks .
Synthetic Challenges: Cyclodehydration side reactions (e.g., forming 4b,9,9a,10-tetrahydroindeno[1,2-a]indene) are common in indene syntheses but are mitigated in the target compound’s preparation via optimized conditions (e.g., DMSO as solvent) .
Crystallographic Behavior: The hexaacetate derivative of the target compound crystallizes in a monoclinic system (C2/c, β = 97.186°) with C–H···O interactions, contrasting with the hydrogen-bonded frameworks of dispiro-indenone derivatives .
Biological Activity
5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol, commonly known as Pallidol, is an organic compound with the molecular formula C28H22O6 and a molar mass of approximately 454.47 g/mol. It is a homodimer derived from resveratrol and is noted for its diverse biological activities. This article reviews the biological activity of Pallidol, focusing on its antioxidant, antibacterial, anti-inflammatory, and anti-tumor properties.
- Molecular Formula : C28H22O6
- Molar Mass : 454.47 g/mol
- Appearance : Powder
1. Antioxidant Activity
Pallidol exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to reduce reactive oxygen species (ROS) has been demonstrated in vitro through various assays such as DPPH and ABTS radical scavenging tests.
2. Antibacterial Activity
Pallidol has shown promising antibacterial effects against a range of pathogenic bacteria. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects in various models of inflammation. Pallidol inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
4. Anti-tumor Activity
Pallidol's potential as an anti-tumor agent has been explored in several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in breast cancer and colon cancer models.
Case Studies
Several studies have highlighted the therapeutic potential of Pallidol:
- A study published in Journal of Medicinal Chemistry reported that Pallidol significantly reduced tumor growth in vivo in xenograft models of breast cancer by modulating apoptotic pathways .
- Another investigation demonstrated that Pallidol could enhance the efficacy of standard antibiotics against resistant strains of bacteria by acting synergistically with them .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol?
- Methodological Answer : The compound can be synthesized via acid-catalyzed dimerization of resveratrol analogs. Key steps include:
- Step 1 : Use of 4-hydroxyphenylpropane derivatives as starting materials.
- Step 2 : Cyclization under controlled pH (e.g., HCl in ethanol) to form the indenoindene core.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate stereoisomers .
- Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts.
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- 13C NMR : Assign peaks using DEPT and HSQC experiments. Key signals include:
- δ 162.8 ppm : Aromatic carbons adjacent to hydroxyl groups.
- δ 58.3 ppm : Methylene bridges in the tetrahydroindenoindene backbone .
- HPLC : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to confirm purity (>98%) and retention time consistency .
Q. What purification techniques are effective for isolating stereoisomers of this compound?
- Methodological Answer :
- Chiral HPLC : Employ a Chiralpak IA column with isopropanol/hexane (20:80) to resolve enantiomers.
- Recrystallization : Use methanol/water (7:3) to crystallize the diastereomeric mixture, leveraging solubility differences .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for structural elucidation?
- Methodological Answer :
- Case Study : If NMR suggests equatorial hydroxyl groups but X-ray shows axial orientation:
Verify crystallography data quality (R-factor < 5%).
Re-examine NMR solvent effects (e.g., CD3OD vs. DMSO-d6) on conformational equilibria.
Perform DFT calculations (e.g., Gaussian 16) to model solvent-dependent tautomerization .
Q. What computational approaches are suitable for predicting the compound’s redox properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps and electron affinity.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water) to assess antioxidant activity via radical scavenging mechanisms .
Q. How to design experiments to evaluate the compound’s multi-target biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Assay Design :
- Target Selection : Prioritize kinases (e.g., MAPK) or oxidoreductases (e.g., COX-2) based on structural analogs .
- Dose-Response : Test concentrations from 1 nM to 100 μM, using a fluorometric substrate (e.g., ATPase-Glo™).
- Controls : Include resveratrol as a positive control for comparative IC50 analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antioxidant activity across studies?
- Methodological Answer :
- Root Cause Analysis :
Compare assay conditions (e.g., DPPH vs. ABTS radicals).
Verify compound stability under assay pH/temperature.
Validate purity via LC-MS to rule out degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
